methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJHGVIKEOYMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397128 | |
| Record name | methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91635-21-1 | |
| Record name | methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-bromo-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Reduction Reactions: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures with additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted chromenes with various functional groups.
- Reduced chromene derivatives with hydroxyl groups.
- Oxidized products with additional carbonyl or carboxyl groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has a molecular formula of and a molecular weight of approximately 299.09 g/mol. The compound features a bromine atom at the 6-position and a carbonyl group, which are critical for its biological activity and chemical reactivity.
Chemistry
This compound serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules and heterocycles through various reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Reduction Reactions : The carbonyl group can be reduced to a hydroxyl group.
These reactions enable the development of new compounds with tailored properties for specific applications.
Biology
The compound has gained attention for its potential as an enzyme inhibitor. Research indicates that it interacts with biological macromolecules, leading to various effects such as:
- Anticancer Activity : Studies show that this compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis and affecting cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 5.0 | Apoptosis induction |
| B | MCF-7 | 7.5 | Cell cycle arrest |
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains by disrupting essential metabolic pathways and inhibiting cell wall synthesis.
Medicine
In medical research, this compound is being explored for its potential therapeutic applications:
- Anticancer Research : Its ability to induce apoptosis in cancer cells makes it a candidate for drug development targeting specific cancers.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Industrial Applications
In addition to its research applications, this compound is utilized in various industrial contexts:
- Dyes and Optical Brighteners : The compound's unique chromophore structure allows it to be used in the production of dyes and optical brighteners.
- Precursor for Industrial Chemicals : It serves as an intermediate in the synthesis of other industrially relevant chemicals.
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced the proliferation of HeLa cells through apoptosis induction, supporting its potential as an anticancer agent.
- Antimicrobial Efficacy : Research assessing the antimicrobial properties showed that this compound inhibited growth in multiple bacterial strains, indicating its utility as an antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine atom and carbonyl groups play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Table 2. Reaction Yields and Conditions for Suzuki Coupling Derivatives
Biological Activity
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a bromine substituent at the 6-position and a carbonyl group, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 299.09 g/mol. The structural characteristics of this compound contribute to its interactions with biological macromolecules, particularly enzymes.
The biological activity of this compound primarily involves its ability to inhibit enzyme activity. The bromine atom and carbonyl groups facilitate binding to the active sites of various enzymes, leading to inhibition that manifests in different biological effects, such as:
- Anticancer Activity : Inhibition of cell proliferation in cancer cells.
- Antimicrobial Properties : Reduction in microbial growth through enzyme inhibition.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For example, studies have shown that this compound can effectively reduce the proliferation of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound's mechanism involves the downregulation of oncogenes and upregulation of tumor suppressor genes.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 5.0 | Apoptosis induction | |
| MCF-7 | 7.5 | Cell cycle arrest |
Antimicrobial Activity
This compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Antioxidant Properties
The compound also exhibits antioxidant properties by scavenging free radicals, which can contribute to its protective effects against oxidative stress-related diseases. This activity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals.
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that this compound irreversibly inhibits phospholipase A2 from snake venom with an IC50 value of nmol, highlighting its potential as an anti-inflammatory agent .
- Synthesis and Evaluation : A recent synthesis study evaluated various derivatives of chromene compounds, including this compound, for their biological activities. The findings indicated enhanced potency in derivatives modified at specific positions on the chromene ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
